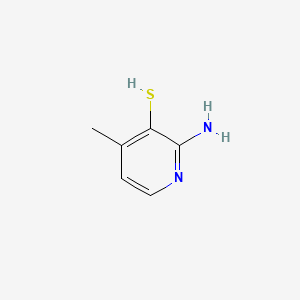
2-Amino-4-methylpyridine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylpyridine-3-thiol, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1. Antibacterial Activity
Research indicates that 2-Amino-4-methylpyridine-3-thiol exhibits significant antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, complexes formed with this compound have demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin .
2. Enzyme Inhibition
The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its potential as an enzyme inhibitor. It has been studied for its effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases . The enzyme inhibition studies reveal promising IC50 values, suggesting that derivatives of this compound could serve as leads for developing new drugs targeting these enzymes .
3. Antioxidant Properties
The antioxidant potential of this compound has also been explored. The compound has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases . This property positions it as a candidate for dietary supplements or therapeutic agents aimed at combating oxidative damage.
Agricultural Applications
1. Pest Control
The compound has been investigated for its potential use in pest control. Its ability to affect the nervous system of insects makes it a candidate for developing safer agrochemicals that could replace more harmful pesticides .
2. Plant Growth Regulation
There is emerging evidence that compounds similar to this compound can act as plant growth regulators, enhancing crop yields and resistance to environmental stressors .
Material Science Applications
1. Coordination Chemistry
this compound can form coordination complexes with various metals, which can be utilized in catalysis and materials science. These complexes exhibit unique properties such as enhanced stability and reactivity, making them suitable for applications in catalysis and sensor technology .
2. Synthesis of Functional Materials
The thiol group in the compound allows it to participate in thiol-ene reactions, which are valuable in synthesizing functional materials such as polymers and coatings with specific properties tailored for industrial applications .
Case Studies
Propriétés
Numéro CAS |
110402-27-2 |
|---|---|
Formule moléculaire |
C6H8N2S |
Poids moléculaire |
140.204 |
Nom IUPAC |
2-amino-4-methylpyridine-3-thiol |
InChI |
InChI=1S/C6H8N2S/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8) |
Clé InChI |
LPYFCZUFSOUKPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)N)S |
Synonymes |
3-Pyridinethiol,2-amino-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















